TP1L

Descripción

BenchChem offers high-quality TP1L suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TP1L including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C64H81F2N8O14P |

|---|---|

Peso molecular |

1255.3 g/mol |

Nombre IUPAC |

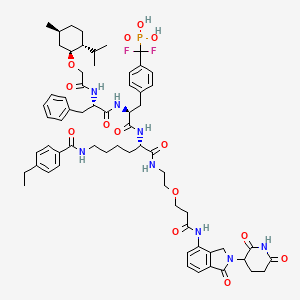

[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C64H81F2N8O14P/c1-5-41-18-22-44(23-19-41)58(78)67-30-10-9-15-50(59(79)68-31-33-87-32-29-56(76)69-49-16-11-14-47-48(49)37-74(63(47)83)53-27-28-55(75)73-62(53)82)71-61(81)52(36-43-20-24-45(25-21-43)64(65,66)89(84,85)86)72-60(80)51(35-42-12-7-6-8-13-42)70-57(77)38-88-54-34-40(4)17-26-46(54)39(2)3/h6-8,11-14,16,18-25,39-40,46,50-54H,5,9-10,15,17,26-38H2,1-4H3,(H,67,78)(H,68,79)(H,69,76)(H,70,77)(H,71,81)(H,72,80)(H,73,75,82)(H2,84,85,86)/t40-,46+,50-,51-,52-,53?,54-/m0/s1 |

Clave InChI |

TYEKCBCNQAFGHN-QSITVTTKSA-N |

SMILES isomérico |

CCC1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)NCCOCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)NC(=O)[C@H](CC5=CC=C(C=C5)C(F)(F)P(=O)(O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CO[C@H]7C[C@H](CC[C@@H]7C(C)C)C |

SMILES canónico |

CCC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)NCCOCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)NC(=O)C(CC5=CC=C(C=C5)C(F)(F)P(=O)(O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)COC7CC(CCC7C(C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Emergence of TP1L: A Targeted Approach to Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with immunotherapy emerging as a cornerstone of modern oncology. Within this domain, the strategic targeting of intracellular signaling pathways that regulate immune responses holds immense promise. This guide delves into the core of a novel therapeutic strategy: the role of TP1L, a first-in-class selective degrader of T-cell protein tyrosine phosphatase (TC-PTP), in augmenting cancer immunotherapy. By elucidating its mechanism of action, detailing its impact on critical signaling pathways, and providing a foundation of quantitative data and experimental protocols, this document serves as a comprehensive resource for the scientific community.

Executive Summary

TP1L is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TC-PTP (encoded by the PTPN2 gene), a key negative regulator of immune signaling. By eliminating TC-PTP, TP1L effectively "releases the brakes" on anti-tumor immunity through two primary mechanisms: the enhancement of interferon-gamma (IFN-γ) signaling and the amplification of T-cell receptor (TCR) signaling. This dual action leads to improved cancer cell antigen presentation, heightened T-cell activation, and ultimately, more effective tumor cell killing. The data presented herein underscore the potential of TP1L as a transformative agent in the field of cancer immunotherapy.

Quantitative Data Summary

The efficacy and selectivity of TP1L have been characterized through various in vitro studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different cell lines and experimental conditions.

| Parameter | Cell Line | Value | Reference(s) |

| DC₅₀ (TC-PTP Degradation) | HEK293 | 35.8 ± 1.4 nM | [1] |

| Selectivity (TC-PTP vs. PTP1B) | HEK293 | >110-fold | [1][2] |

| EC₅₀ (pJAK1 Enhancement) | Not Specified | 209 nM | [1] |

| EC₅₀ (pSTAT1 Enhancement) | Not Specified | 259 nM | [1] |

Table 1: In Vitro Potency and Selectivity of TP1L. DC₅₀ represents the concentration of TP1L required to degrade 50% of TC-PTP. EC₅₀ denotes the concentration required for a 50% maximal increase in the phosphorylation of the specified protein.

| Cell Line | Treatment | Outcome | Reference(s) |

| HEK293 | 0.5 µM TP1L for 16 hours | Substantial degradation of TC-PTP; no significant effect on PTP1B, SHP2, PTP-MEG2, PTEN, STAT1, STAT3, STAT5, LCK, ACTIN, AKT, and ZAP70 | [1] |

| HEK293 | TP1L treatment followed by IFN-γ stimulation | Over 100% increase in cell surface MHC-I expression | [1] |

| Jurkat T-cells | TP1L treatment followed by anti-CD3 stimulation | Dose-dependent increase in LCK phosphorylation | [1][3] |

| CAR-T / KB Tumor Cell Co-culture | TP1L treatment | Enhanced CAR-T cell-mediated tumor killing efficacy | [1][2][4] |

Table 2: Cellular Effects of TP1L. This table highlights the functional consequences of TP1L-mediated TC-PTP degradation in various cell-based assays.

Signaling Pathways and Mechanism of Action

TP1L's therapeutic potential stems from its ability to precisely target and eliminate TC-PTP, thereby modulating downstream signaling cascades crucial for anti-tumor immunity.

Interferon-Gamma (IFN-γ) Signaling Pathway

TC-PTP is a known negative regulator of the IFN-γ signaling pathway, acting by dephosphorylating key components such as JAK1 and STAT1.[1][5] The degradation of TC-PTP by TP1L removes this inhibitory signal, leading to a sustained phosphorylation and activation of JAK1 and STAT1.[1][2] Activated STAT1 then translocates to the nucleus, promoting the transcription of genes involved in antigen presentation, including Major Histocompatibility Complex class I (MHC-I).[1][3] Enhanced MHC-I expression on tumor cells makes them more visible and susceptible to elimination by cytotoxic T-lymphocytes.[1]

Caption: TP1L-mediated degradation of TC-PTP enhances IFN-γ signaling.

T-Cell Receptor (TCR) Signaling Pathway

In T-cells, TC-PTP plays a crucial role in suppressing TCR signaling by dephosphorylating and inactivating LCK, a Src family kinase that initiates the signaling cascade upon T-cell activation.[1] By degrading TC-PTP, TP1L leads to an increase in the phosphorylation of LCK, thereby activating TCR signaling.[1][2] This enhanced signaling promotes T-cell proliferation and activation, augmenting their ability to recognize and eliminate cancer cells.[2][4]

Caption: TP1L enhances TCR signaling by degrading TC-PTP.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of TP1L.

TC-PTP Degradation Assay (Western Blotting)

This protocol describes the assessment of TP1L-induced degradation of TC-PTP and its selectivity over other phosphatases.

a. Cell Culture and Treatment:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of TP1L (e.g., 0, 0.1, 0.5, 1, 2, 4 µM) for a specified duration (e.g., 16 hours).[1]

b. Cell Lysis:

-

Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-TC-PTP

-

Rabbit anti-PTP1B

-

Rabbit anti-pJAK1 (Tyr1034/1035)

-

Rabbit anti-pSTAT1 (Tyr701)

-

Rabbit anti-pLCK (Tyr505)

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the protein of interest to the loading control (β-actin).

-

For dose-response experiments, plot the normalized protein levels against the logarithm of the TP1L concentration and fit the data to a four-parameter logistic regression model to determine the DC₅₀ value.

Caption: A generalized workflow for Western blot analysis.

MHC-I Expression Analysis (Flow Cytometry)

This protocol details the measurement of cell surface MHC-I expression following TP1L treatment.

a. Cell Culture and Treatment:

-

Culture HEK293 cells as described in Protocol 1a.

-

Treat cells with a specified concentration of TP1L (e.g., 500 nM) for 16 hours.[3]

-

Subsequently, stimulate the cells with mouse IFN-γ (e.g., 20 ng/mL) for 48 hours to induce MHC-I expression.[3]

b. Cell Staining:

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cells in FACS buffer (PBS with 1% BSA).

-

Add a fluorochrome-conjugated anti-MHC-I antibody (e.g., anti-human HLA-A,B,C) to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer for analysis.

c. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained cells as a negative control to set the baseline fluorescence.

-

Gate on the live cell population using forward and side scatter properties.

-

Measure the fluorescence intensity of the MHC-I staining.

d. Data Analysis:

-

Analyze the flow cytometry data using appropriate software (e.g., FlowJo).

-

Compare the median fluorescence intensity (MFI) of MHC-I between DMSO-treated and TP1L-treated cells.

Jurkat T-Cell Activation Assay

This protocol outlines the procedure to assess the effect of TP1L on TCR signaling by measuring LCK phosphorylation.

a. Cell Culture and Treatment:

-

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treat the cells with varying concentrations of TP1L for 16 hours.[1]

b. T-Cell Stimulation:

-

Stimulate the TP1L-treated Jurkat cells with a soluble anti-CD3 antibody (e.g., 2.5 µg/mL) for a short duration (e.g., 10 minutes) at 37°C to induce TCR signaling.[1]

c. Western Blotting:

-

Immediately after stimulation, lyse the cells and perform Western blotting as described in Protocol 1.

-

Use a primary antibody specific for phosphorylated LCK (pLCK) to assess the level of T-cell activation.

CAR-T Cell Killing Efficacy Assay

This protocol describes a co-culture assay to evaluate the enhancement of CAR-T cell-mediated tumor cell killing by TP1L.

a. Cell Culture:

-

Culture CAR-T cells (e.g., 4M5.3 CAR-T) and a target tumor cell line (e.g., KB tumor cells) in appropriate media.

b. Co-culture Setup:

-

Seed the target tumor cells in a 96-well plate and allow them to adhere.

-

Treat the co-culture with varying concentrations of TP1L.

-

Add the CAR-T cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 5:1).

c. Cytotoxicity Measurement:

-

After a specified incubation period (e.g., 24 or 48 hours), assess the viability of the target tumor cells. This can be done using various methods:

-

Luminescence-based assay: If the target cells express luciferase, add luciferin (B1168401) and measure the luminescence. A decrease in luminescence indicates cell death.[6]

-

Flow cytometry-based assay: Stain the cells with a viability dye (e.g., 7-AAD) and antibodies to distinguish between effector and target cells (e.g., anti-CD3 for T-cells and a tumor-specific marker).[7] The percentage of dead target cells can then be quantified.

-

d. Data Analysis:

-

Calculate the percentage of specific lysis for each condition.

-

Compare the killing efficacy of CAR-T cells in the presence and absence of TP1L.

Conclusion

TP1L represents a significant advancement in the field of targeted cancer immunotherapy. By selectively degrading TC-PTP, it unleashes a potent, dual-pronged anti-tumor immune response. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for further research and development in this promising area. As our understanding of the intricate signaling networks that govern immune responses deepens, strategies like the one employed by TP1L will undoubtedly play a pivotal role in shaping the future of cancer treatment.

References

- 1. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Identification of a Nuclear Stat1 Protein Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro CAR-T cell killing: validation of the potency assay - PMC [pmc.ncbi.nlm.nih.gov]

Understanding TP1L: A Selective TC-PTP Degrader for Cancer Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical negative regulator in cancer immunology and a promising target for therapeutic intervention.[1][2][3][4] TC-PTP suppresses anti-tumor immunity through two primary mechanisms: attenuating interferon-gamma (IFN-γ) signaling in cancer cells, which reduces antigen presentation, and dampening T-cell receptor (TCR) signaling in T-cells, which curtails their activation and proliferation.[1][2][3][5]

Targeting such intracellular phosphatases with traditional inhibitors has been challenging. However, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and powerful alternative. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6][7]

This whitepaper focuses on TP1L , the first-in-class, highly potent, and selective PROTAC degrader of TC-PTP.[1][2][3][5] TP1L provides a valuable chemical tool to probe TC-PTP biology and represents a significant step toward developing new cancer immunotherapies.

Core Mechanism of TP1L Action

TP1L is a heterobifunctional molecule composed of a ligand that binds to TC-PTP, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][8] By simultaneously binding to both TC-PTP and CRBN, TP1L forms a ternary complex. This proximity induces the CRBN E3 ligase to polyubiquitinate TC-PTP. The ubiquitin-tagged TC-PTP is then recognized and degraded by the 26S proteasome, effectively eliminating the phosphatase from the cell.[5][7] This degradation is dependent on the ubiquitin-proteasome pathway, as its effects are blocked by inhibitors of the NEDD8-activating enzyme (Pevonedistat), the proteasome (MG132), and competitive binding to CRBN (Lenalidomide).[5][7]

References

- 1. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy. | BioGRID [thebiogrid.org]

- 5. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Potentiation of IFN-γ Signaling by TP1L: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interferon-gamma (IFN-γ) is a critical cytokine in the orchestration of both innate and adaptive immunity, playing a pivotal role in anti-tumor and anti-viral responses. The IFN-γ signaling cascade is tightly regulated to ensure a balanced immune response. A key negative regulator of this pathway is the T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene. TC-PTP dampens IFN-γ signaling by dephosphorylating key signal transducers. TP1L, a novel and selective Proteolysis Targeting Chimera (PROTAC), has been developed to specifically induce the degradation of TC-PTP. This guide provides a comprehensive technical overview of the effect of TP1L on the IFN-γ signaling pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Core Mechanism of Action

TP1L is a heterobifunctional molecule designed to simultaneously bind to TC-PTP and an E3 ubiquitin ligase. This proximity induces the ubiquitination of TC-PTP, marking it for degradation by the proteasome. The degradation of TC-PTP by TP1L leads to a significant enhancement of IFN-γ signaling. The primary mechanism involves the sustained phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 1 (STAT1), key components of the IFN-γ pathway.[1][2][3][4] This amplification of the IFN-γ signal results in the increased expression of downstream target genes, including Major Histocompatibility Complex class I (MHC-I), thereby promoting antigen presentation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of TP1L and its effect on the IFN-γ signaling pathway.

Table 1: In Vitro Efficacy of TP1L

| Parameter | Cell Line | Value | Reference |

| DC50 for TC-PTP degradation | HEK293 | 35.8 ± 1.4 nM | [1][5] |

| Selectivity (TC-PTP vs. PTP1B) | HEK293 | >110-fold | [1][5] |

Table 2: Experimental Conditions for In Vitro Assays

| Experiment | Cell Line | TP1L Concentration | IFN-γ Concentration | Treatment Time | Reference |

| TC-PTP Degradation | HEK293 | 0.5 µM | - | 16 hours | [1][5] |

| STAT1 Phosphorylation (Immunoblot) | HEK293 | 0.5 µM | 20 ng/mL | 15 minutes (IFN-γ) after 16 hours (TP1L) | [1] |

| STAT1 Nuclear Translocation (IF) | HEK293 | 0.5 µM | 20 ng/mL | 30 minutes (IFN-γ) after 16 hours (TP1L) | [6] |

| MHC-I Expression (Flow Cytometry) | HEK293 | 500 nM | 20 ng/mL | 48 hours (IFN-γ) after 16 hours (TP1L) | [6] |

| LCK Phosphorylation (Jurkat cells) | Jurkat | 62.5-1000 nM | - | 16 hours, then 10 min with anti-CD3 | [1] |

Signaling Pathways and Experimental Workflows

IFN-γ Signaling Pathway and the Impact of TP1L

The following diagram illustrates the canonical IFN-γ signaling pathway and the intervention point of TP1L.

Caption: IFN-γ signaling pathway and the mechanism of TP1L-mediated TC-PTP degradation.

Experimental Workflow for Assessing TP1L Efficacy

The following diagram outlines a typical experimental workflow to evaluate the effect of TP1L on the IFN-γ signaling pathway.

Caption: Experimental workflow for analyzing the effect of TP1L on IFN-γ signaling.

Detailed Experimental Protocols

Western Blot for Phospho-STAT1 (Tyr701) and Total STAT1

This protocol is designed to assess the phosphorylation status of STAT1 in response to IFN-γ stimulation in the presence or absence of TP1L.

Materials:

-

HEK293 cells

-

TP1L

-

Recombinant Human IFN-γ

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[3][7][8]

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT1 (Tyr701) (e.g., Cell Signaling Technology #9167, 1:1000 dilution)

-

Rabbit anti-STAT1 (e.g., Cell Signaling Technology #9172, 1:1000 dilution)

-

Mouse anti-β-Actin (loading control, e.g., Sigma-Aldrich #A5441, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and grow to 80-90% confluency. Treat cells with the desired concentration of TP1L (e.g., 0.5 µM) or vehicle (DMSO) for 16 hours. Subsequently, stimulate the cells with 20 ng/mL of IFN-γ for 15 minutes at 37°C.

-

Cell Lysis: Place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-pSTAT1 or anti-STAT1) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed for total STAT1 and the loading control (β-Actin).

Immunofluorescence for STAT1 Nuclear Translocation

This protocol allows for the visualization of STAT1 translocation from the cytoplasm to the nucleus upon IFN-γ stimulation.

Materials:

-

HEK293 cells grown on glass coverslips

-

TP1L

-

Recombinant Human IFN-γ

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.1-0.2% Triton X-100 in PBS)[9][10]

-

Blocking Buffer (1% BSA in PBS)

-

Primary antibody: Rabbit anti-STAT1 (e.g., Cell Signaling Technology #9172, 1:100-1:400 dilution)

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed HEK293 cells on glass coverslips in a 24-well plate. Treat with TP1L (e.g., 0.5 µM) or vehicle for 16 hours, followed by stimulation with 20 ng/mL IFN-γ for 30 minutes.

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-STAT1 antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with the Alexa Fluor-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images to assess the localization of STAT1 (cytoplasmic vs. nuclear).

Flow Cytometry for MHC-I Expression

This protocol quantifies the cell surface expression of MHC-I, a downstream target of IFN-γ signaling.

Materials:

-

HEK293 cells

-

TP1L

-

Recombinant Mouse IFN-γ (as HEK293 cells can respond to it for MHC-I upregulation)

-

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-mouse H-2Kb/H-2Db antibody (or relevant human MHC-I antibody if using human IFN-γ and appropriate cells)

-

Viability dye (e.g., Propidium Iodide or a fixable viability stain)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed HEK293 cells in a 12-well plate. Treat with TP1L (e.g., 500 nM) or vehicle for 16 hours. Stimulate with 20 ng/mL mouse IFN-γ for 48 hours.

-

Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution. Transfer the cells to FACS tubes.

-

Washing: Wash the cells twice with ice-cold FACS Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

-

Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated anti-MHC-I antibody at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with FACS Buffer.

-

Viability Staining: Resuspend the cells in FACS Buffer containing a viability dye according to the manufacturer's protocol.

-

Data Acquisition: Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

Data Analysis: Analyze the data using appropriate software. Gate on live, single cells and quantify the median fluorescence intensity (MFI) of the MHC-I signal.

Conclusion

TP1L represents a promising tool for the targeted degradation of TC-PTP, leading to the potentiation of IFN-γ signaling. This guide provides a foundational understanding and practical protocols for researchers investigating the effects of TP1L. The methodologies outlined herein can be adapted to various cell types and experimental setups to further elucidate the therapeutic potential of TC-PTP degradation in cancer immunotherapy and other immune-related research areas. It is recommended to optimize the described protocols for specific experimental conditions and cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. novusbio.com [novusbio.com]

- 3. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive network map of interferon gamma signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drugging Protein Tyrosine Phosphatases through Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 8. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]

- 9. cure-plan.online [cure-plan.online]

- 10. Regulation of Stat3 nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: TP1L-Mediated Enhancement of Antigen Presentation in Tumor Cells

Introduction: Overcoming Immune Evasion in Cancer

The ability of the immune system, particularly cytotoxic T lymphocytes (T-cells), to recognize and eliminate malignant cells is a cornerstone of cancer immunotherapy. This recognition is critically dependent on the presentation of tumor-derived peptides (antigens) on the cell surface by Major Histocompatibility Complex class I (MHC-I) molecules.[1][2] However, tumor cells often devise mechanisms to evade this surveillance by downregulating components of the antigen processing and presentation machinery (APM).[2][3]

A key negative regulator in this context is the T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene.[4] TC-PTP functions to suppress inflammatory signaling pathways that are essential for robust anti-tumor immunity.[5] Consequently, targeting TC-PTP has emerged as a promising strategy to enhance tumor immunogenicity. This guide details the mechanism of TP1L, a first-in-class selective degrader of TC-PTP, and its role in augmenting antigen presentation in tumor cells.

Core Mechanism of Action: TP1L as a TC-PTP Degrader

TP1L is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[4] It is not a conventional enzyme inhibitor but rather an agent that leverages the cell's own ubiquitin-proteasome system to achieve selective, event-driven degradation of its target protein, TC-PTP.[5][6]

The molecule consists of three key components:

-

A ligand that binds to TC-PTP.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker connecting the two ligands.

This structure allows TP1L to act as a molecular bridge, bringing TC-PTP into close proximity with the E3 ligase. The E3 ligase then tags TC-PTP with ubiquitin molecules, marking it for destruction by the proteasome. This degradation is highly efficient and specific, with TP1L demonstrating over 110-fold selectivity for TC-PTP over the closely related phosphatase PTP1B.[7][4]

TP1L and the Interferon-Gamma (IFN-γ) Signaling Pathway

The primary mechanism by which TP1L enhances antigen presentation is through the amplification of the Interferon-gamma (IFN-γ) signaling pathway, a critical axis for anti-tumor immunity.[7][4]

Normal State (Without TP1L):

-

IFN-γ binds to its receptor on the tumor cell surface, activating the associated Janus kinases, JAK1 and JAK2.

-

Activated JAKs phosphorylate the signal transducer and activator of transcription 1 (STAT1).

-

Phosphorylated STAT1 (pSTAT1) dimerizes, translocates to the nucleus, and acts as a transcription factor.

-

pSTAT1 upregulates the expression of IFN-stimulated genes (ISGs), including key components of the antigen presentation machinery like MHC-I heavy chain and β2-microglobulin.[2][8]

-

TC-PTP acts as a crucial negative regulator of this pathway by dephosphorylating and inactivating both JAK1 and STAT1, thereby dampening the IFN-γ signal and reducing MHC-I expression.

TP1L-Treated State:

-

TP1L induces the degradation of TC-PTP.

-

The removal of this negative regulator leads to a sustained and elevated phosphorylation of JAK1 and STAT1.[7][4][9]

-

This intensified IFN-γ signaling results in a significant upregulation of MHC-I molecules on the tumor cell surface.[7][4]

-

The increased density of MHC-I complexes enhances the presentation of tumor-associated antigens, making the cancer cells more visible and susceptible to elimination by cytotoxic T-cells.

Quantitative Data Summary

The efficacy of TP1L has been quantified in several studies. The data below is compiled from research on its activity in various cell lines.

Table 1: Potency and Selectivity of TP1L

| Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| TC-PTP Degradation DC₅₀ | 35.8 ± 1.4 nM | HEK293 | [4][10] |

| Degradation Selectivity | >110-fold vs. PTP1B | HEK293 |[7][4] |

Table 2: Functional Impact of TP1L on Antigen Presentation

| Parameter Measured | Condition | Result | Cell Line | Reference |

|---|---|---|---|---|

| pSTAT1 Levels | TP1L Treatment (dose-dependent) | Increased | KB | [4] |

| pJAK1 Levels | TP1L Treatment (dose-dependent) | Increased | HEK293 | [9] |

| Cell Surface MHC-I | IFN-γ stimulation + TP1L | >100% Increase | HEK293 |[4] |

Experimental Protocols and Workflow

Protocol: Analysis of MHC-I Surface Expression by Flow Cytometry

This protocol outlines the steps to quantify the change in surface MHC-I levels on tumor cells following treatment with TP1L and stimulation with IFN-γ.

-

Cell Culture and Treatment:

-

Seed HEK293 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of TP1L (e.g., 0, 10, 50, 100, 500 nM) for 16 hours.

-

Stimulate the cells with 20 ng/mL of human IFN-γ for the final 15 minutes of incubation.

-

-

Cell Harvesting and Staining:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Gently detach cells using a non-enzymatic cell dissociation buffer.

-

Transfer cells to FACS tubes and centrifuge at 300 x g for 5 minutes.

-

Wash cells once with FACS buffer (PBS containing 2% Fetal Bovine Serum).

-

Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorochrome-conjugated anti-MHC-I antibody (e.g., FITC-conjugated anti-HLA-A,B,C).

-

Incubate on ice for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Wash cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the final cell pellet in 300 µL of FACS buffer.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

Analyze the data using appropriate software. Gate on the live cell population and quantify the median fluorescence intensity (MFI) of the MHC-I signal for each treatment condition.

-

Experimental Workflow Diagram

Synergistic Effect: Direct Activation of T-Cells

A significant advantage of targeting TC-PTP is its dual role in both tumor cells and T-cells. In T-cells, TC-PTP negatively regulates T-cell receptor (TCR) signaling by dephosphorylating LCK, a critical kinase that initiates the signaling cascade upon antigen recognition.[4]

By degrading TC-PTP in T-cells, TP1L:

-

Enhances TCR signaling.[7]

-

Promotes T-cell activation, proliferation, and tumor-killing efficacy.[4][5]

This dual action means TP1L not only makes tumor cells more "visible" (via enhanced antigen presentation) but also simultaneously "unleashes" the T-cells that recognize them, creating a potent, synergistic anti-tumor effect.

Conclusion and Future Directions

TP1L represents a novel and potent immunotherapeutic strategy by selectively degrading TC-PTP, a key negative regulator of anti-tumor immunity. Its mechanism of action directly addresses a common method of tumor immune evasion—poor antigen presentation. By amplifying IFN-γ signaling, TP1L significantly increases MHC-I surface expression on tumor cells, thereby enhancing their recognition by the immune system. The compound's synergistic ability to also activate T-cells directly makes it a highly promising candidate for further development. Future research will likely focus on optimizing the drug-like properties of TP1L and evaluating its efficacy in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.

References

- 1. immunology.org [immunology.org]

- 2. The Role of Antigen Processing and Presentation in Cancer and the Efficacy of Immune Checkpoint Inhibitor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the antigen processing and presentation pathway to overcome resistance to immune checkpoint therapy [frontiersin.org]

- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Purdue pharmaceutical compound sounds the alarm on cancer cells and unleashes T cells - News [purdue.edu]

- 7. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Resistance Mechanism of PD-1/PD-L1 Blockade in the Cancer-Immunity Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Structural Analysis of the TP1L and TC-PTP Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, is a critical negative regulator in multiple signaling pathways, making it a compelling target for therapeutic intervention, particularly in immuno-oncology.[1][2][3] The development of targeted protein degraders offers a novel modality to modulate the activity of such challenging targets. This technical guide provides an in-depth analysis of the interaction between the selective TC-PTP degrader, TP1L, and its target protein, TC-PTP. TP1L is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of TC-PTP, thereby amplifying downstream signaling pathways.[4][5] This document summarizes the quantitative binding data, details the experimental protocols for the characterization of this interaction, and visualizes the relevant biological pathways and experimental workflows.

Structural Insights into the TP1L and TC-PTP Interaction

A definitive high-resolution experimental structure, such as a crystal or NMR structure, of the TP1L-TC-PTP complex is not yet publicly available. However, the design of TP1L was guided by a molecular docking model of its parent inhibitor with the TC-PTP catalytic domain.[4]

The TP1L molecule is a heterobifunctional compound, consisting of a warhead that binds to the active site of TC-PTP, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4] The design strategy focused on identifying a solvent-exposed site on the parent inhibitor where a linker could be attached without significantly compromising its binding affinity to TC-PTP. Molecular docking studies of the parent inhibitor in the TC-PTP active site indicated that the primary amide was a suitable attachment point for the linker, as it was oriented towards the solvent.[6]

The selectivity of TP1L for TC-PTP over the closely related phosphatase PTP1B is a crucial aspect of its design. While the catalytic domains of TC-PTP and PTP1B share high sequence homology, subtle differences in amino acid residues within and near the active site can be exploited to achieve selectivity.[5][7][8] The design of the TC-PTP binding moiety of TP1L likely leverages these differences to achieve its preferential binding and subsequent degradation of TC-PTP.[4] The high degradation selectivity of TP1L for TC-PTP over PTP1B is thought to arise from the formation of a more productive ternary complex between TC-PTP, TP1L, and the E3 ligase.[6]

Quantitative Data

The interaction between TP1L and TC-PTP has been characterized by both enzymatic inhibition and cellular degradation assays. The key quantitative metrics are summarized in the tables below.

| Parameter | Value | Cell Line | Assay Conditions | Reference |

| DC50 | 35.8 ± 1.4 nM | HEK293 | 16-hour treatment | [4][9] |

| Selectivity | >110-fold | HEK293 | Compared to PTP1B | [4][9] |

| Caption: Cellular degradation potency and selectivity of TP1L for TC-PTP. |

| Phosphatase | IC50 (µM) |

| TC-PTP | 0.23 ± 0.03 |

| PTP1B | 1.3 ± 0.1 |

| SHP2 | >10 |

| PTP-MEG2 | >10 |

| PTEN | >10 |

| Caption: In vitro enzymatic inhibitory activity of TP1L against a panel of phosphatases.[4] |

Experimental Protocols

Protocol 1: Determination of TP1L-Mediated TC-PTP Degradation by Western Blot

This protocol outlines the steps to assess the degradation of endogenous TC-PTP in cultured cells upon treatment with TP1L.

Materials:

-

HEK293 cells (or other suitable cell line)

-

TP1L (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

-

Primary antibodies: Rabbit anti-TC-PTP, Rabbit anti-PTP1B, Mouse anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP

-

PVDF membrane

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Prepare serial dilutions of TP1L in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Treat the cells with the TP1L dilutions or vehicle control and incubate for the desired time (e.g., 16 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against TC-PTP overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

For loading control, probe the membrane with an antibody against a housekeeping protein like β-actin.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the TC-PTP band intensity to the loading control.

-

Calculate the percentage of TC-PTP degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of TP1L concentration to determine the DC50 value.[10]

-

Protocol 2: Biophysical Characterization of TP1L-TC-PTP Binding by Surface Plasmon Resonance (SPR) (Representative Protocol)

This representative protocol describes how SPR can be used to measure the binding kinetics of the TP1L warhead to the TC-PTP catalytic domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified TC-PTP catalytic domain

-

TP1L warhead (the TC-PTP binding moiety of the PROTAC)

-

SPR running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Protein Immobilization:

-

Immobilize the TC-PTP catalytic domain onto the sensor chip surface via amine coupling according to the manufacturer's instructions.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the TP1L warhead in running buffer.

-

Inject the TP1L warhead solutions over the immobilized TC-PTP surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections if necessary.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Experimental Workflows

The degradation of TC-PTP by TP1L has significant downstream consequences on key signaling pathways, particularly the Interferon-gamma (IFN-γ) and T-cell receptor (TCR) signaling pathways.

Mechanism of Action of TP1L

TP1L functions by inducing the ubiquitination and subsequent proteasomal degradation of TC-PTP. This process involves the formation of a ternary complex between TC-PTP, TP1L, and an E3 ubiquitin ligase.

Caption: Workflow of TP1L-mediated TC-PTP degradation.

IFN-γ Signaling Pathway

TC-PTP negatively regulates the IFN-γ signaling pathway by dephosphorylating key components such as JAK1 and STAT1.[2][11] Degradation of TC-PTP by TP1L leads to increased phosphorylation of these substrates, thereby amplifying the downstream cellular response to IFN-γ.[4][12]

Caption: TC-PTP regulation of the IFN-γ signaling pathway and the effect of TP1L.

T-Cell Receptor (TCR) Signaling Pathway

In T-cells, TC-PTP acts as a negative regulator of TCR signaling by dephosphorylating and inactivating key kinases such as Lck and Fyn.[6][13][14] The degradation of TC-PTP by TP1L enhances TCR signaling, leading to increased T-cell activation.[4][12]

References

- 1. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Protein tyrosine phosphatases PTP-1B and TC-PTP play nonredundant roles in macrophage development and IFN-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Immunotherapeutic implications of negative regulation by protein tyrosine phosphatases in T cells: the emerging cases of PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of TCR signalling by tyrosine phosphatases: from immune homeostasis to autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Protein tyrosine phosphatases PTP-1B and TC-PTP play nonredundant roles in macrophage development and IFN-γ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. T cell protein tyrosine phosphatase attenuates T cell signaling to maintain tolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Modulation of TCR Signaling by Tyrosine Phosphatases: From Autoimmunity to Immunotherapy [frontiersin.org]

The Impact of TP1L on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical intracellular immune checkpoint that attenuates anti-tumor immunity. TP1L, a novel Proteolysis Targeting Chimera (PROTAC), offers a new therapeutic strategy by selectively inducing the degradation of TC-PTP. This guide provides an in-depth technical overview of the mechanism of action of TP1L and its subsequent impact on the TME, focusing on the enhancement of interferon-gamma (IFN-γ) and T-cell receptor (TCR) signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area of cancer immunotherapy.

Introduction: Targeting the Intracellular Immune Checkpoint TC-PTP

T-cell protein tyrosine phosphatase (TC-PTP) is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating inflammatory and immune responses.[1][2][3][4][5] Within the tumor microenvironment, TC-PTP acts as an immune checkpoint by dampening key signaling pathways that are essential for an effective anti-tumor immune response. It achieves this by dephosphorylating and thereby inactivating critical signaling molecules, including components of the IFN-γ and TCR signaling cascades.[1][2][5] High expression of TC-PTP in various cancers is often associated with a poor prognosis, making it an attractive target for therapeutic intervention.

TP1L is a first-in-class, potent, and selective PROTAC degrader of TC-PTP.[6][7] Unlike traditional small molecule inhibitors that block the active site of an enzyme, PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This event-driven pharmacology allows for sustained target suppression at sub-stoichiometric concentrations. This technical guide will explore the profound effects of TP1L-mediated TC-PTP degradation on the tumor microenvironment.

Mechanism of Action of TP1L

TP1L is a heterobifunctional molecule composed of a ligand that binds to TC-PTP, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, the Cereblon E3 ligase complex). The simultaneous binding of TP1L to both TC-PTP and the E3 ligase forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to TC-PTP. The polyubiquitinated TC-PTP is then recognized and degraded by the proteasome. This catalytic process allows a single molecule of TP1L to induce the degradation of multiple TC-PTP molecules.

Impact on the Tumor Microenvironment

The degradation of TC-PTP by TP1L leads to a significant enhancement of anti-tumor immune responses through two primary mechanisms: the amplification of IFN-γ signaling and the activation of T-cell receptor (TCR) signaling.

Amplification of IFN-γ Signaling and Enhanced Antigen Presentation

Interferon-gamma (IFN-γ) is a critical cytokine in the anti-tumor immune response. It promotes the expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs). TC-PTP negatively regulates the IFN-γ signaling pathway by dephosphorylating Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 1 (STAT1).[1][2]

By degrading TC-PTP, TP1L removes this inhibitory brake, leading to increased phosphorylation of JAK1 and STAT1.[6][7] This, in turn, upregulates the expression of genes involved in antigen processing and presentation, resulting in higher levels of MHC-I on the surface of tumor cells.[8] This enhanced antigen presentation makes tumor cells more susceptible to recognition and elimination by CTLs.

Activation of T-Cell Receptor (TCR) Signaling

The T-cell receptor (TCR) signaling pathway is initiated upon recognition of a specific antigen presented by MHC molecules. This signaling cascade is crucial for T-cell activation, proliferation, and effector function. TC-PTP acts as a negative regulator of TCR signaling by dephosphorylating and inactivating key kinases such as Lymphocyte-specific protein tyrosine kinase (LCK).[1]

TP1L-induced degradation of TC-PTP leads to increased phosphorylation of LCK, thereby lowering the threshold for T-cell activation.[6][8] This results in a more robust activation of T-cells, including Chimeric Antigen Receptor (CAR)-T cells, leading to enhanced tumor cell killing.[6][8]

Quantitative Data

The efficacy and selectivity of TP1L have been quantitatively assessed in various in vitro models.

| Parameter | Value | Cell Line | Conditions | Reference |

| TC-PTP Degradation (DC50) | 35.8 ± 1.4 nM | HEK293 | 16-hour treatment | [6][7][9] |

| Selectivity (TC-PTP vs. PTP1B) | >110-fold | HEK293 | 16-hour treatment | [6][8][10] |

| MHC-I Expression Increase | >100% | HEK293 | 500 nM TP1L, 48-hour IFN-γ stimulation |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the impact of TP1L on the tumor microenvironment.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins following TP1L treatment.

Materials:

-

Cell lines (e.g., HEK293 for IFN-γ signaling, Jurkat for TCR signaling)

-

TP1L

-

Recombinant human IFN-γ

-

Anti-CD3 antibody

-

Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-STAT1 (Tyr701), rabbit anti-phospho-LCK (Tyr505), mouse anti-STAT1, mouse anti-LCK, rabbit anti-TC-PTP)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of TP1L for the desired duration (e.g., 16 hours).

-

For IFN-γ signaling, stimulate cells with IFN-γ (e.g., 20 ng/mL) for 15-30 minutes before lysis.

-

For TCR signaling, stimulate Jurkat cells with anti-CD3 antibody (e.g., 2.5 µg/mL) for 10 minutes before lysis.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

-

Clarify lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL detection system.

-

Flow Cytometry Analysis of MHC-I Expression

This protocol details the measurement of cell surface MHC-I levels.

Materials:

-

Tumor cell line (e.g., HEK293)

-

TP1L

-

Recombinant human IFN-γ

-

Trypsin or other cell dissociation reagent

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated anti-MHC-I antibody (e.g., PE-conjugated anti-HLA-A,B,C)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere.

-

Treat cells with TP1L (e.g., 500 nM) for 16 hours.

-

Stimulate cells with IFN-γ (e.g., 20 ng/mL) for 48 hours.

-

-

Cell Staining:

-

Harvest cells using a gentle dissociation reagent.

-

Wash cells with FACS buffer.

-

Resuspend cells in FACS buffer containing the anti-MHC-I antibody or isotype control.

-

Incubate for 30 minutes on ice in the dark.

-

-

Flow Cytometry Analysis:

-

Wash cells twice with FACS buffer.

-

Resuspend cells in FACS buffer for analysis.

-

Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the MHC-I signal.

-

CAR-T Cell Co-culture and Tumor Killing Assay

This assay evaluates the ability of TP1L to enhance CAR-T cell-mediated cytotoxicity.

Materials:

-

CAR-T cells targeting a specific tumor antigen

-

Target tumor cell line expressing the corresponding antigen (e.g., KB cells)

-

TP1L

-

96-well culture plates

-

Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay) or flow cytometry-based killing assay

Procedure:

-

Cell Preparation and Treatment:

-

Culture CAR-T cells and target tumor cells.

-

Treat target tumor cells with varying concentrations of TP1L for 16 hours.

-

-

Co-culture:

-

Plate the pre-treated target cells in a 96-well plate.

-

Add CAR-T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Co-culture for a defined period (e.g., 24-48 hours).

-

-

Cytotoxicity Measurement:

-

LDH Release Assay: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant from lysed target cells according to the manufacturer's protocol.

-

Flow Cytometry-based Assay: Stain cells with a viability dye (e.g., 7-AAD) and antibodies to distinguish between target and effector cells. Quantify the percentage of dead target cells.

-

Conclusion and Future Directions

TP1L represents a promising novel immunotherapeutic agent that enhances anti-tumor immunity by degrading the intracellular immune checkpoint TC-PTP. Its mode of action, leading to the amplification of both IFN-γ and TCR signaling, addresses key mechanisms of immune evasion in the tumor microenvironment. The data and protocols presented in this guide provide a framework for researchers and drug developers to further investigate the therapeutic potential of TP1L and other TC-PTP degraders. Future studies should focus on in vivo efficacy in various tumor models, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies with other immunomodulatory agents to maximize clinical benefit.

References

- 1. The role of T-cell protein tyrosine phosphatase in epithelial carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cusabio.com [cusabio.com]

- 6. Discovery of a selective TC-PTP degrader for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a selective TC-PTP degrader for cancer immunotherapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Determining Effective TP1L Dosage for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP1L is a novel and highly selective PROTAC (PROteolysis TArgeting Chimera) degrader of T-cell protein tyrosine phosphatase (TC-PTP), an emerging and promising target for cancer immunotherapy.[1][2][] In-vitro studies have demonstrated that TP1L induces the degradation of TC-PTP in multiple cell lines with low nanomolar efficacy.[1][2] This degradation leads to the activation of T-cell receptor (TCR) signaling and enhances interferon-gamma (IFN-γ) signaling, both of which are crucial for anti-tumor immunity.[1][2][4] Specifically, TP1L has been shown to increase the phosphorylation of LCK in Jurkat T-cells and enhance CAR-T cell-mediated tumor killing in co-culture models.[4]

While these in-vitro results are promising, the translation of TP1L into a therapeutic candidate requires rigorous in-vivo testing to determine its efficacy, safety, and optimal dosing regimen. As no in-vivo data for TP1L has been published to date, this document provides a comprehensive guide for researchers on how to design and execute preclinical in-vivo studies to determine a safe and effective dosage of TP1L. The protocols and methodologies outlined herein are based on established principles of preclinical drug development for novel immunotherapy agents and PROTACs.

Summary of Preclinical (In-Vitro) Data for TP1L

A thorough understanding of the in-vitro characteristics of TP1L is essential for designing meaningful in-vivo experiments. The following table summarizes the key in-vitro findings for TP1L based on available literature.

| Parameter | Finding | Significance for In-Vivo Studies |

| Mechanism of Action | TP1L is a PROTAC that induces the ubiquitination and proteasomal degradation of TC-PTP.[4] | Confirms the intended biological activity. In-vivo studies should verify target degradation in relevant tissues. |

| In-Vitro Potency (DC50) | DC50 of 35.8 ± 1.4 nM in HEK293 cells.[5] | Provides a starting point for estimating the required plasma concentrations in-vivo. |

| Selectivity | >110-fold selectivity for TC-PTP over the closely related PTP1B.[1][2] | Suggests a lower likelihood of off-target effects related to PTP1B inhibition, which should be monitored in toxicity studies. |

| Downstream Signaling | - Elevates phosphorylation of JAK1 and STAT1.[1][4][6] - Increases phosphorylation of LCK in Jurkat T-cells.[1][4] | These can serve as pharmacodynamic (PD) biomarkers to confirm target engagement and biological activity in-vivo. |

| Functional Effects | - Enhances IFN-γ signaling and MHC-I expression.[1][2][4] - Augments CAR-T cell-mediated tumor killing.[4] | Provides a rationale for testing TP1L in immunocompetent animal models of cancer. |

Visualizing the TP1L Mechanism and In-Vivo Workflow

TP1L Signaling Pathway

Caption: TP1L induces TC-PTP degradation, enhancing TCR and IFN-γ signaling pathways.

Experimental Workflow for In-Vivo Dosage Determination

Caption: Workflow for determining the optimal in-vivo dosage of a novel compound.

Detailed Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of TP1L after a single administration and to establish a relationship between dose and plasma/tissue concentration.

Materials:

-

TP1L (formulated for in-vivo administration, e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

6-8 week old female C57BL/6 mice (or other appropriate strain).

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

-

Analytical equipment (LC-MS/MS) for quantifying TP1L.

Methodology:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Dosing Groups: Establish multiple dosing groups (e.g., 1, 5, 10, 25 mg/kg) and a vehicle control group (n=3-5 mice per time point per group).

-

Administration: Administer TP1L via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO) gavage).

-

Blood Sampling: Collect blood samples (approx. 20-30 µL) at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Tissue Harvesting (Optional): At the final time point, euthanize animals and harvest relevant tissues (e.g., tumor, spleen, liver, kidney) to assess tissue distribution.

-

Bioanalysis: Quantify the concentration of TP1L in plasma and tissue homogenates using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Expected Data Output (Table Format):

| Parameter | Dose 1 (e.g., 5 mg/kg) | Dose 2 (e.g., 25 mg/kg) |

| Cmax (ng/mL) | [Value] | [Value] |

| Tmax (hr) | [Value] | [Value] |

| AUC (0-t) (ng*hr/mL) | [Value] | [Value] |

| Half-life (t1/2) (hr) | [Value] | [Value] |

| Bioavailability (%) (if PO) | [Value] | [Value] |

Protocol 2: In-Vivo Pharmacodynamic (PD) and Target Engagement Study

Objective: To confirm that TP1L degrades TC-PTP in-vivo and modulates downstream signaling pathways in a dose- and time-dependent manner.

Materials:

-

Tumor-bearing mice (e.g., C57BL/6 mice with established MC38 or B16-F10 tumors).

-

TP1L and vehicle control.

-

Reagents for Western blotting or flow cytometry (antibodies against TC-PTP, pSTAT1, pLCK, etc.).

-

Tissue homogenization buffer.

Methodology:

-

Model System: Use a relevant syngeneic tumor model where the target is expressed.

-

Dosing: Treat tumor-bearing mice with single doses of TP1L at various concentrations (based on PK data) and a vehicle control.

-

Tissue Collection: At different time points post-dosing (e.g., 4, 8, 24, 48 hours), euthanize mice and harvest tumors and spleens (as a source of T-cells).

-

Protein Extraction: Prepare protein lysates from the collected tissues.

-

Target Analysis:

-

Western Blot: Quantify the levels of total TC-PTP, pSTAT1, STAT1, pLCK, and LCK.

-

Flow Cytometry: Isolate tumor-infiltrating lymphocytes (TILs) and splenocytes to analyze pSTAT1 and pLCK levels in specific immune cell populations (e.g., CD8+ T-cells).

-

-

Data Analysis: Correlate the dose of TP1L and its plasma concentration (from PK studies) with the extent of TC-PTP degradation and downstream pathway modulation.

Expected Data Output (Table Format):

| Dose (mg/kg) | Time (hr) | % TC-PTP Degradation (Tumor) | Fold Change pSTAT1 (TILs) |

| Vehicle | 24 | 0% | 1.0 |

| 5 | 24 | [Value]% | [Value] |

| 25 | 24 | [Value]% | [Value] |

| 50 | 24 | [Value]% | [Value] |

Protocol 3: Dose-Ranging Efficacy Study in a Syngeneic Tumor Model

Objective: To determine the anti-tumor efficacy of TP1L at various doses and schedules in an immunocompetent mouse model.

Materials:

-

6-8 week old female C57BL/6 mice.

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma).

-

TP1L and vehicle control.

-

Calipers for tumor measurement.

Methodology:

-

Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Group Formation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group).

-

Group 1: Vehicle control (daily IP injection).

-

Group 2: TP1L at Dose A (e.g., 10 mg/kg, daily IP).

-

Group 3: TP1L at Dose B (e.g., 30 mg/kg, daily IP).

-

Group 4: TP1L at Dose C (e.g., 50 mg/kg, daily IP).

-

Group 5: Positive control (e.g., anti-PD-1 antibody).

-

-

Treatment: Administer treatment according to the defined schedule for a set period (e.g., 14-21 days).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

-

Analysis: Calculate Tumor Growth Inhibition (TGI) for each group. Harvest tumors and spleens for PD analysis as described in Protocol 2.

Expected Data Output (Table Format):

| Treatment Group | Dosing Schedule | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle | Daily | [Value] | 0% |

| TP1L (10 mg/kg) | Daily | [Value] | [Value]% |

| TP1L (30 mg/kg) | Daily | [Value] | [Value]% |

| TP1L (50 mg/kg) | Daily | [Value] | [Value]% |

| Anti-PD-1 | Twice weekly | [Value] | [Value]% |

Protocol 4: Acute Toxicity Study

Objective: To evaluate the safety profile of TP1L and determine the maximum tolerated dose (MTD).

Materials:

-

Healthy, non-tumor-bearing mice.

-

TP1L and vehicle control.

-

Equipment for clinical chemistry and hematology analysis.

-

Materials for histopathology.

Methodology:

-

Dose Escalation: Administer single, escalating doses of TP1L to different groups of mice (n=3-5 per group).

-

Clinical Observation: Monitor animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Endpoint Analysis: At day 14, collect blood for complete blood count (CBC) and serum chemistry analysis.

-

Necropsy and Histopathology: Perform a gross necropsy and collect major organs (liver, kidney, spleen, lung, heart) for histopathological examination.

-

MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than 20% body weight loss.

Expected Data Output (Table Format):

| Dose (mg/kg) | Body Weight Change (%) | Key Clinical Signs | Key Histopathology Findings |

| Vehicle | [Value] | None | No abnormal findings |

| 50 | [Value] | None | No abnormal findings |

| 100 | [Value] | [e.g., Lethargy] | [e.g., Mild kidney injury] |

| 200 | [Value] | [e.g., Severe weight loss] | [e.g., Severe kidney injury] |

Conclusion

The determination of an effective and safe in-vivo dosage for a novel agent like TP1L is a critical step in its development as a potential cancer immunotherapy. The process should be systematic, beginning with pharmacokinetic and pharmacodynamic studies to understand the drug's behavior in the body and its effect on the target. This information, combined with safety data from toxicity studies, allows for the rational design of dose-ranging efficacy studies. By following the protocols outlined in these application notes, researchers can establish a therapeutic window for TP1L, paving the way for more advanced preclinical and eventual clinical development.

References

- 1. Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. Use of pharmacokinetic/ pharmacodynamic modelling for starting dose selection in first-in-human trials of high-risk biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Models for Cancer Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying TP1L-Induced TC-PTP Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction: T-cell protein tyrosine phosphatase (TC-PTP), encoded by the PTPN2 gene, has emerged as a critical negative regulator in inflammatory signaling pathways and a promising therapeutic target for cancer immunotherapy.[1][2][3] TC-PTP suppresses T-cell receptor (TCR) signaling and interferon-gamma (IFN-γ) signaling by dephosphorylating key kinases and signal transducers.[1][4][5] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality to eliminate disease-causing proteins.[6][7] TP1L is a first-in-class, highly potent, and selective PROTAC degrader designed to target TC-PTP.[1][2][4] It functions by forming a ternary complex between TC-PTP and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TC-PTP.[4][8] Quantifying the efficiency and mechanism of TP1L-induced degradation is crucial for its development as a therapeutic agent. These application notes provide detailed protocols for the quantitative analysis of TC-PTP degradation in response to TP1L treatment.

Signaling Pathway and Mechanism of Action

TP1L mediates the degradation of TC-PTP through the ubiquitin-proteasome system. This action restores downstream signaling pathways, such as the IFN-γ and TCR pathways, which are normally suppressed by TC-PTP.

Caption: Mechanism of TP1L-induced TC-PTP degradation and downstream signaling.

Quantitative Data Summary

The efficacy of TP1L is determined by its DC₅₀ (concentration for 50% degradation) and the kinetics of degradation.

Table 1: Dose-Dependent Degradation of TC-PTP by TP1L

| Cell Line | DC₅₀ | Treatment Time | Reference |

|---|---|---|---|

| HEK293 | 35.8 ± 1.4 nM | 16 hours | [2][4][8][9] |

| MC38 | Low Nanomolar | 16 hours | [10] |

| Jurkat | Dose-dependent degradation observed | 16 hours | [4][11] |

| KB | Dose-dependent degradation observed | 16 hours |[4] |

Table 2: Time-Course of TC-PTP Degradation by TP1L in HEK293 Cells

| TP1L Concentration | Treatment Time | Observation | Reference |

|---|---|---|---|

| 1 µM | 3 hours | Degradation begins | [8][9] |

| 1 µM | 6 hours | Significant degradation | [8][9] |

| 1 µM | 16 hours | Maximal degradation | [8][9] |

| 1 µM | 24 hours | Sustained degradation |[8][9] |

Experimental Protocols

Here we provide detailed protocols to quantify the degradation of TC-PTP induced by TP1L.

Protocol 1: Western Blot for Dose- and Time-Dependent Degradation

This is the most common method to quantify changes in protein abundance. It allows for the determination of key degradation parameters like DC₅₀.

Caption: Western Blot workflow for quantifying TC-PTP degradation.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.

-

For dose-response experiments, treat cells with a serial dilution of TP1L (e.g., 0 nM to 5000 nM) for a fixed time, typically 16 hours.[9][11]

-

For time-course experiments, treat cells with a fixed concentration of TP1L (e.g., 500 nM) for various durations (e.g., 0, 3, 6, 16, 24 hours).[8][9]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against TC-PTP overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the TC-PTP band intensity to the corresponding loading control band intensity.

-

For dose-response data, plot the normalized TC-PTP levels against the log of TP1L concentration and fit a curve to calculate the DC₅₀ value.

-

Protocol 2: Mechanistic Validation using Inhibitors